

An In-Depth Technical Guide to HSD1590: A Potent ROCK Inhibitor

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Compound of Interest

Compound Name: HSD1590

Cat. No.: B10775411

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Abstract

HSD1590 is a novel, potent, small molecule inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). Exhibiting low nanomolar efficacy, this compound has demonstrated significant potential in preclinical studies, particularly in the context of cancer cell migration and invasion. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological activity of **HSD1590**, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Properties

HSD1590 is a boronic acid-containing 3H-pyrazolo[4,3-f]quinoline derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 2379279-96-4 | [1] |
| Molecular Formula | C ₂₀ H ₁₈ BN ₃ O ₃ | [1] |
| Molecular Weight | 359.19 g/mol | [1] |
| Canonical SMILES | <chem>COC1=C(C=C(C=C1)B(O)O)C2=NC3=C(C=C4C(=C3)NN=C4)C5=C2CCC5</chem> | [1] |
| Appearance | Solid | [2] |
| Purity | >99.00% | [2] |
| Solubility | DMSO: 100 mg/mL (278.40 mM) | [3] |
| Storage | Store at -20°C | [2] |

Mechanism of Action: ROCK Inhibition

HSD1590 is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms. The Rho-associated protein kinases are serine/threonine kinases that play a crucial role in the regulation of the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA.

The primary mechanism of action of **HSD1590** involves the competitive inhibition of the ATP-binding site of ROCK kinases. This prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways that control cellular contraction, motility, and adhesion.

Signaling Pathway

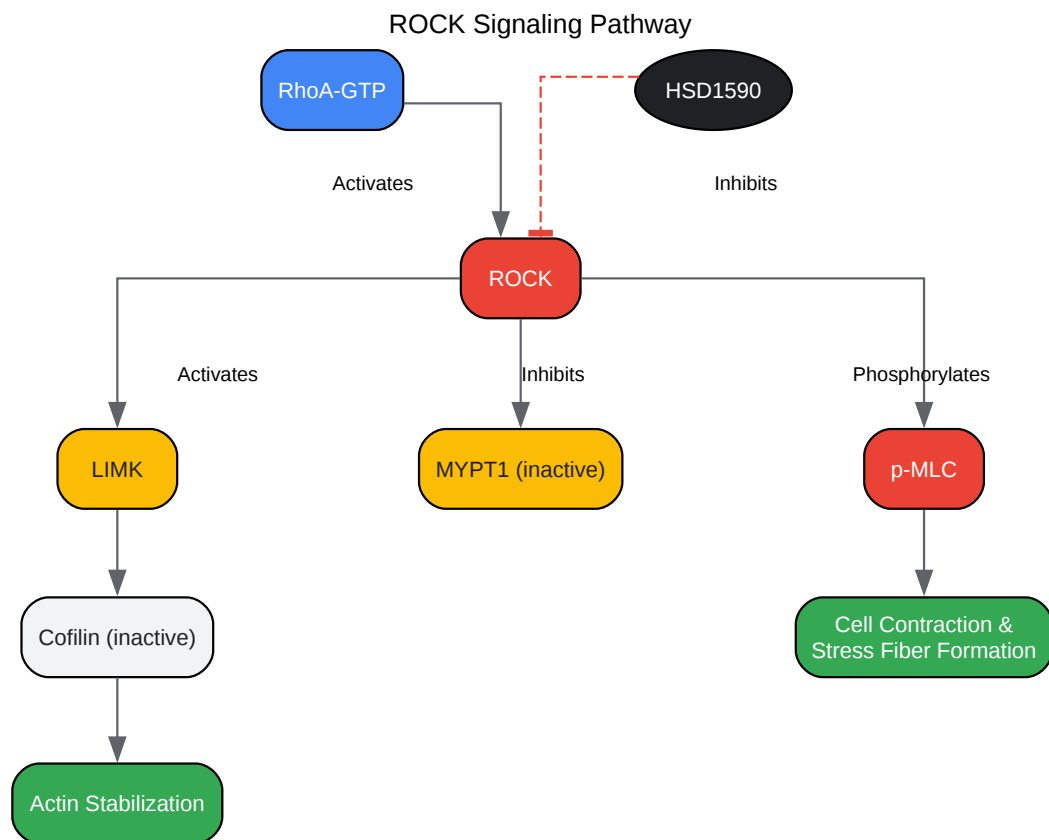
The RhoA/ROCK signaling pathway is a central regulator of cell morphology and migration. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including:

- **Myosin Light Chain (MLC):** Direct phosphorylation of MLC increases the ATPase activity of myosin II, leading to actin-myosin contractility and the formation of stress fibers and focal

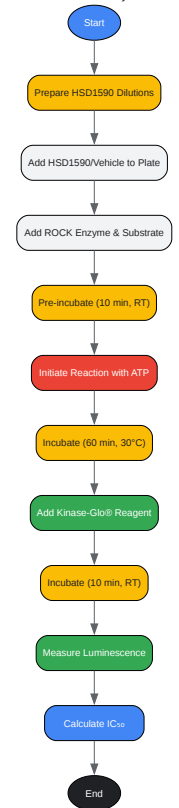
adhesions.

- Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin phosphatase, further increasing the levels of phosphorylated MLC.
- LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

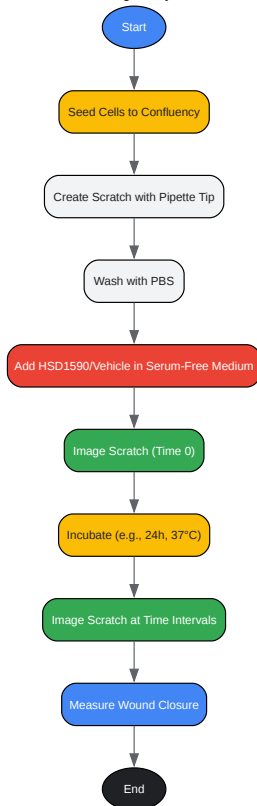
By inhibiting ROCK, **HSD1590** effectively blocks these downstream events, resulting in decreased cell contractility and motility.



ROCK Inhibition Assay Workflow



Wound Healing Assay Workflow



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